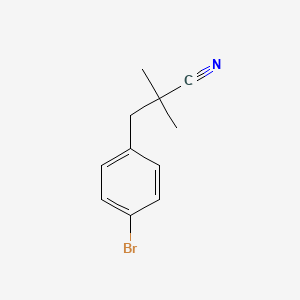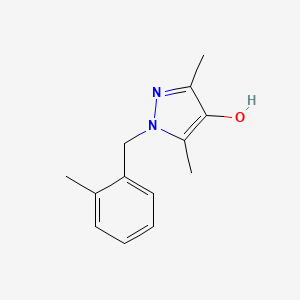
3,5-Dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-ol
Vue d'ensemble
Description
3,5-Dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-ol, also known as DMMP, is a synthetic organic compound that has been used in a variety of scientific research applications. It is a pyrazolone derivative, which means it is a heterocyclic compound with a five-membered ring containing nitrogen and oxygen atoms. DMMP is colorless to pale yellow in appearance and has a molecular weight of 216.3 g/mol. It is soluble in water and organic solvents, and its solubility in water is reported to be around 0.4 g/L.
Applications De Recherche Scientifique
3,5-Dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-ol has been used in a variety of scientific research applications, including as a catalyst in organic synthesis, as an inhibitor of enzymes, and as a ligand in coordination chemistry. It has also been used as a reagent in peptide synthesis and in the synthesis of heterocyclic compounds.
Mécanisme D'action
3,5-Dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-ol acts as an enzyme inhibitor by binding to the active site of the enzyme, preventing it from catalyzing the reaction. It can also act as a ligand in coordination complexes, forming a coordination bond with a metal ion and acting as a Lewis base.
Biochemical and Physiological Effects
3,5-Dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-ol has been shown to have a variety of biochemical and physiological effects. It has been reported to inhibit the activity of several enzymes, including cytochrome P450, acetylcholinesterase, and xanthine oxidase. It has also been shown to have antioxidant and anti-inflammatory properties, as well as to have antiproliferative and apoptotic effects on cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3,5-Dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-ol in scientific research include its low cost, its solubility in both water and organic solvents, and its ability to act as an enzyme inhibitor and a ligand in coordination complexes. However, there are some limitations to its use. It is unstable in the presence of light and air, and its solubility in water is limited.
Orientations Futures
Given its biochemical and physiological effects, there are a number of potential future directions for research involving 3,5-Dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-ol. These include further studies on its antioxidant and anti-inflammatory properties, as well as its ability to inhibit the activity of enzymes and act as a ligand in coordination complexes. It could also be studied for its potential to be used as a drug delivery system or as a therapeutic agent. Additionally, further research could be done to improve its stability and solubility, as well as to explore its potential applications in other areas of research.
Propriétés
IUPAC Name |
3,5-dimethyl-1-[(2-methylphenyl)methyl]pyrazol-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-9-6-4-5-7-12(9)8-15-11(3)13(16)10(2)14-15/h4-7,16H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCGAEJDQYARMCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C(=C(C(=N2)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



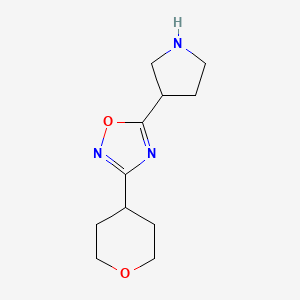

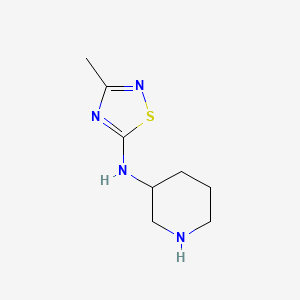
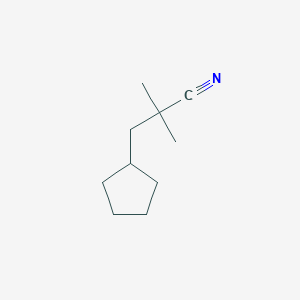

![1-[2-(4-Methoxyphenyl)ethyl]azetidin-3-amine](/img/structure/B1466737.png)
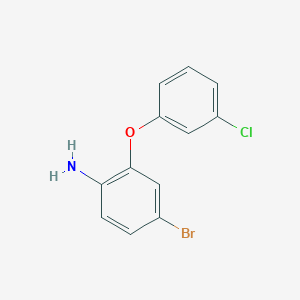
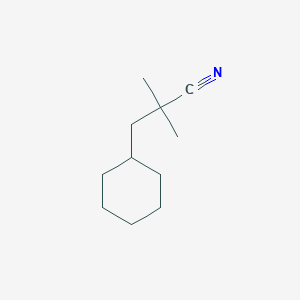
![6-[3-(Trifluoromethyl)phenyl]pyrimidin-4-amine](/img/structure/B1466744.png)
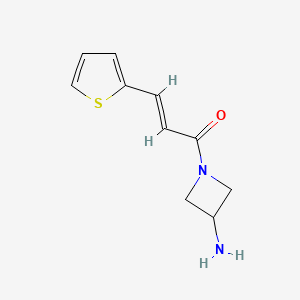
![2-[(3-Aminoazetidin-1-yl)methyl]benzonitrile](/img/structure/B1466748.png)
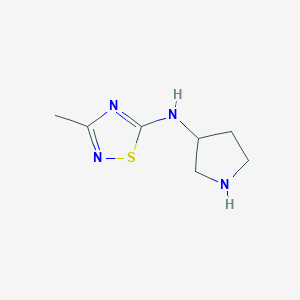
![1-[(4-Methoxyphenyl)methyl]-1,4-diazepan-2-one](/img/structure/B1466751.png)
